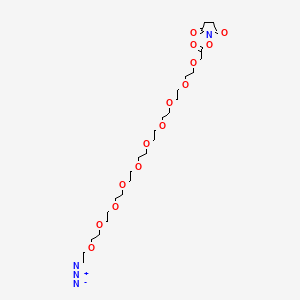

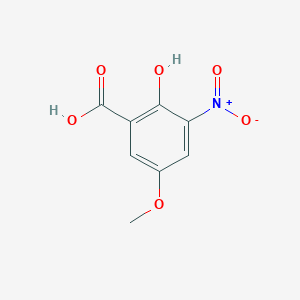

![molecular formula C46H43Cl2FeNOP2Ru B11928279 Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)

Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

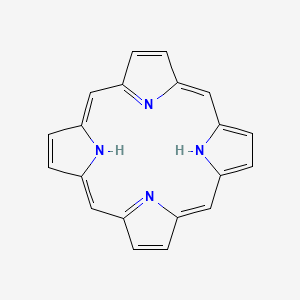

(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex is a coordination compound that features a ruthenium center coordinated to a chiral ferrocenyl ligand and triphenylphosphine. This complex is notable for its applications in asymmetric catalysis, particularly in hydrogenation reactions. The chiral nature of the ligand imparts enantioselectivity to the catalytic processes, making it valuable in the synthesis of optically active compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex typically involves the following steps:

Preparation of the Chiral Ligand: The chiral ferrocenyl ligand is synthesized by reacting ferrocene with diphenylphosphine and 4-isopropyl-2-oxazoline under controlled conditions.

Formation of the Ruthenium Complex: The chiral ligand is then reacted with ruthenium(II) chloride and triphenylphosphine in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction is typically carried out at elevated temperatures to ensure complete complexation.

Industrial Production Methods

Industrial production of this complex follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Ligands: Large-scale synthesis of the chiral ferrocenyl ligand using automated reactors.

Complexation: The ligand is then introduced to ruthenium(II) chloride and triphenylphosphine in large reaction vessels, with careful control of temperature and atmosphere to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex undergoes several types of reactions, including:

Hydrogenation: The complex is widely used in the hydrogenation of alkenes and ketones, converting them to their corresponding alkanes and alcohols.

Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.

Substitution: The complex can participate in substitution reactions where ligands are exchanged.

Common Reagents and Conditions

Hydrogenation: Typically carried out under hydrogen gas at pressures ranging from 1 to 10 atm and temperatures between 25°C to 100°C.

Oxidation: Common oxidizing agents include oxygen or peroxides, with reactions often conducted at room temperature.

Substitution: Ligand exchange reactions are usually performed in solvents like dichloromethane or toluene at ambient temperatures.

Major Products

Hydrogenation: Produces alkanes and alcohols.

Oxidation: Yields aldehydes and ketones.

Substitution: Results in new coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex has diverse applications in scientific research:

Chemistry: Used as a catalyst in asymmetric hydrogenation, facilitating the synthesis of enantiomerically pure compounds.

Biology: Investigated for its potential in modifying biomolecules through selective hydrogenation or oxidation.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates, particularly those requiring high enantiomeric purity.

Industry: Applied in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Mecanismo De Acción

The mechanism by which this complex exerts its catalytic effects involves the following steps:

Coordination: The substrate coordinates to the ruthenium center, facilitated by the chiral ferrocenyl ligand.

Activation: The ruthenium center activates the substrate, making it more susceptible to hydrogenation or oxidation.

Reaction: The activated substrate undergoes the desired transformation (e.g., hydrogenation or oxidation).

Release: The product is released from the complex, regenerating the active catalyst.

The chiral ferrocenyl ligand plays a crucial role in imparting enantioselectivity by creating a chiral environment around the ruthenium center, influencing the orientation and reactivity of the substrate.

Comparación Con Compuestos Similares

Similar Compounds

®-2-[(RP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex: A similar complex with the opposite chirality, used for producing enantiomers of the products obtained with the (S)-isomer.

(S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine iridium(III) dichloride Complex: An iridium analog used in similar catalytic applications but with different reactivity and selectivity profiles.

Uniqueness

The uniqueness of (S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline triphenylphosphine ruthenium(II) dichloride Complex lies in its high enantioselectivity and versatility in catalyzing a wide range of reactions. Its ability to produce optically active compounds with high precision makes it a valuable tool in both academic research and industrial applications.

Propiedades

Fórmula molecular |

C46H43Cl2FeNOP2Ru |

|---|---|

Peso molecular |

915.6 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane |

InChI |

InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q-1;;-1;;;2*+2/p-2/t21-;;;;;;/m1....../s1 |

Clave InChI |

HKRAKCCJCUJLAW-KOFDSZFWSA-L |

SMILES isomérico |

CC(C)[C@H]1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2] |

SMILES canónico |

CC(C)C1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

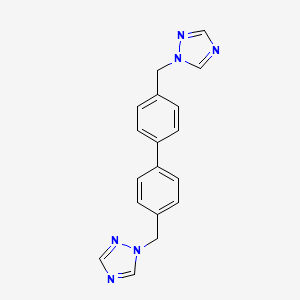

![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)